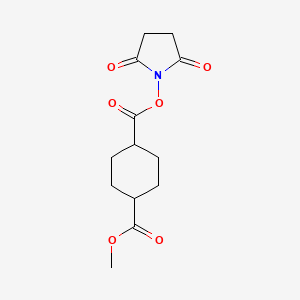
trans-1-(2,5-Dioxopyrrolidin-1-yl) 4-methyl cyclohexane-1,4-dicarboxylate
Vue d'ensemble
Description
Applications De Recherche Scientifique
1. Synthesis of Heterobifunctional Coupling Agents
Trans-1-(2,5-Dioxopyrrolidin-1-yl) 4-methyl cyclohexane-1,4-dicarboxylate plays a critical role in the synthesis of heterobifunctional coupling agents. These agents are essential for the chemoselective conjugation of proteins and enzymes. An efficient method for synthesizing such agents has been developed, starting from specific acids and achieving high purity and yield. This process is pivotal for preparing various coupling agents used in biochemical applications (Reddy et al., 2005).
2. Crystal Structure Analysis
The compound's crystal structure provides insights into its physical properties. Specifically, the succinimide ester and maleimide subunits of this compound are positioned equatorially on the cyclohexane ring, as revealed through crystallographic studies. This information is vital for understanding its interactions and stability in various applications (Brown et al., 2005).
3. Conformational Studies in Fluorinated Compounds
The compound is also used in studies to understand the structural and conformational aspects of fluorinated compounds. Such studies are crucial in medicinal chemistry and materials science, where the behavior of fluorinated molecules under different conditions is explored (Huchet et al., 2016).
4. Monitoring Formation of Coordination Complexes
This compound is instrumental in monitoring the formation of coordination complexes, particularly in electrospray mass spectrometry. It serves as a ligand in the synthesis of various metal complexes, thereby aiding in the study of complex formation and stability (Mathieson et al., 2009).
Orientations Futures
The future directions for research on “trans-1-(2,5-Dioxopyrrolidin-1-yl) 4-methyl cyclohexane-1,4-dicarboxylate” could include further studies on its potential applications in various fields, such as its potential to improve monoclonal antibody production . Further structural optimization of similar compounds could lead to improved production and quality control of monoclonal antibodies .
Propriétés
IUPAC Name |
4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl cyclohexane-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO6/c1-19-12(17)8-2-4-9(5-3-8)13(18)20-14-10(15)6-7-11(14)16/h8-9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTLSJGBTNAGAMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CC1)C(=O)ON2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-1-(2,5-Dioxopyrrolidin-1-yl) 4-methyl cyclohexane-1,4-dicarboxylate | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

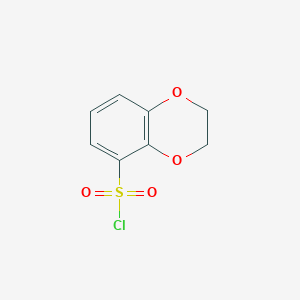
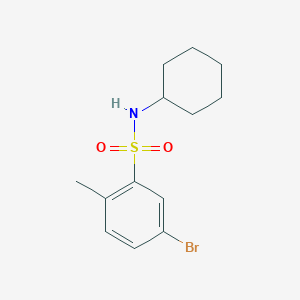
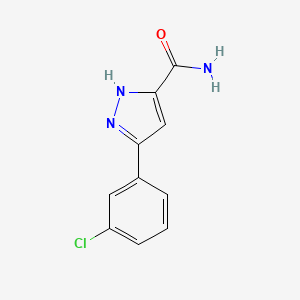
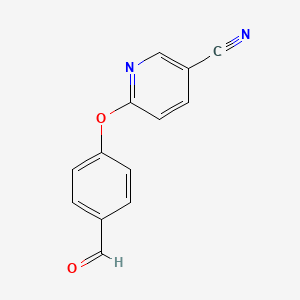
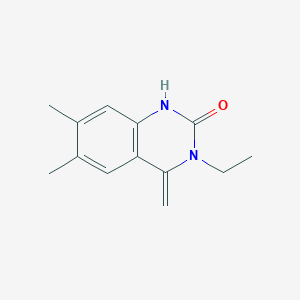
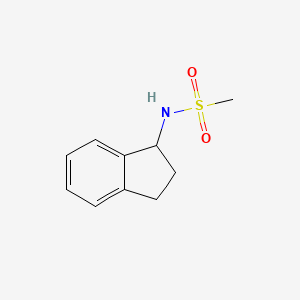
![2-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B1391740.png)
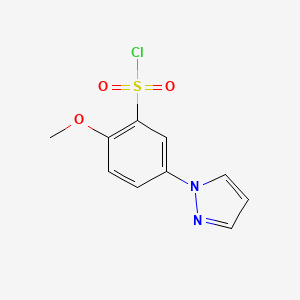
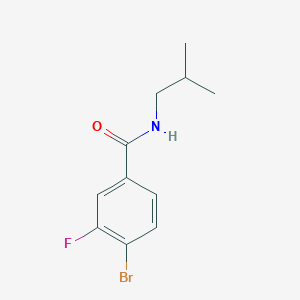
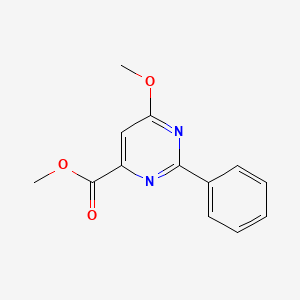

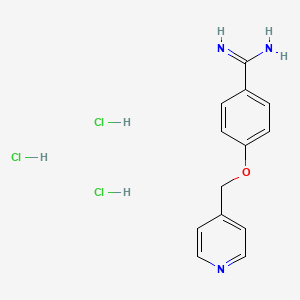
![[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride](/img/structure/B1391750.png)
![3-Azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B1391752.png)